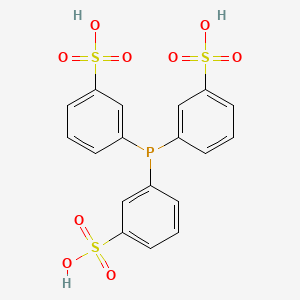
Tris(3-sulfophenyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-sulfophenyl)phosphine is a useful research compound. Its molecular formula is C18H15O9PS3 and its molecular weight is 502.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
1.1 Hydroformylation
TPPTS is prominently used as a ligand in hydroformylation reactions, where it facilitates the conversion of alkenes into aldehydes through the addition of carbon monoxide and hydrogen. The use of TPPTS allows for the formation of water-soluble rhodium complexes, which can be easily separated from reaction mixtures. This two-phase system enhances the efficiency of the process and minimizes catalyst loss.
- Case Study : The Ruhrchemie/Rhône-Poulenc process employs TPPTS-rhodium complexes for the hydroformylation of propene. This method has been industrialized due to its effectiveness and ease of catalyst recovery .
1.2 Hydrogen Production from Formic Acid
TPPTS has been utilized in catalytic systems for hydrogen production from formic acid. Research indicates that TPPTS-containing systems can produce hydrogen gas efficiently while minimizing carbon monoxide byproducts.
- Case Study : A study demonstrated that using TPPTS alongside ruthenium catalysts resulted in high conversion rates of formic acid to hydrogen, showcasing its potential for clean energy applications .
Synthesis and Characterization
TPPTS is synthesized through the sulfonation of triphenylphosphine using oleum, which results in a trisulfonated product that retains the phosphine's reactivity while enhancing its solubility in aqueous environments. The reaction conditions are crucial for achieving high yields and purity of TPPTS.
- Chemical Data :
Environmental Applications
Due to its water solubility, TPPTS is also explored in environmental chemistry for applications such as pollutant degradation and remediation processes. Its ability to form stable complexes with various metals makes it an attractive candidate for removing heavy metals from wastewater.
- Research Findings : Studies have shown that TPPTS can effectively chelate heavy metals, facilitating their removal from contaminated water sources .
Biological Applications
Recent research has begun to investigate the biological activity of TPPTS and its derivatives. Its properties as a Lewis base suggest potential uses in medicinal chemistry, particularly in drug delivery systems where solubility and biocompatibility are critical.
- Potential Studies : Ongoing studies are examining the interactions between TPPTS and biological molecules, aiming to elucidate its role in enhancing drug solubility and bioavailability .
Summary Table of Applications
Propriétés
Numéro CAS |
91171-35-6 |
|---|---|
Formule moléculaire |
C18H15O9PS3 |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
3-bis(3-sulfophenyl)phosphanylbenzenesulfonic acid |
InChI |
InChI=1S/C18H15O9PS3/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
Clé InChI |
ZBMZOFSLQIPSPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















